molecular formula C10H15NO B13163982 4,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

4,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13163982
M. Wt: 165.23 g/mol
InChI Key: OEZLUKLWWXHMOQ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring fused with an octane ring and a nitrile group. It is primarily used in research and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The reaction parameters are carefully monitored to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the spirocyclic structure provides stability and unique reactivity. The pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to its specific spirocyclic structure with dimethyl substitutions, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4,6-dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C10H15NO/c1-7-3-4-10(8(2)5-7)9(6-11)12-10/h7-9H,3-5H2,1-2H3

InChI Key

OEZLUKLWWXHMOQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C1)C)C(O2)C#N

Origin of Product

United States

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